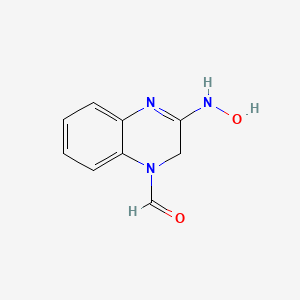

3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde

Description

3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde is a quinoxaline derivative characterized by a hydroxyamino (-NHOH) substituent at the 3-position and a formyl (-CHO) group at the 1(2H)-position. Quinoxalines are nitrogen-containing heterocyclic compounds with a bicyclic structure comprising two fused benzene and pyrazine rings. Its synthesis typically involves condensation reactions or selective oxidation of precursor quinoxaline derivatives, though specific protocols remain less documented compared to analogs like quinoxaline-1,4-dioxides .

Properties

CAS No. |

35975-41-8 |

|---|---|

Molecular Formula |

C9H9N3O2 |

Molecular Weight |

191.19 g/mol |

IUPAC Name |

3-(hydroxyamino)-2H-quinoxaline-1-carbaldehyde |

InChI |

InChI=1S/C9H9N3O2/c13-6-12-5-9(11-14)10-7-3-1-2-4-8(7)12/h1-4,6,14H,5H2,(H,10,11) |

InChI Key |

ZQWJTZIRXOQEFN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NC2=CC=CC=C2N1C=O)NO |

Origin of Product |

United States |

Preparation Methods

Classical Quinoxaline Synthesis as a Foundation

The classical approach to quinoxaline derivatives generally involves the condensation of 1,2-phenylenediamine with 1,2-dicarbonyl compounds (such as α-diketones or α-ketoaldehydes) under acidic or neutral conditions to form the quinoxaline core. This method is well-established and serves as the basis for further functionalization to obtain substituted quinoxalines like 3-(hydroxyamino)quinoxaline-1(2H)-carbaldehyde.

Introduction of the Hydroxyamino Group at Position 3

The hydroxyamino (-NHOH) substituent at the 3-position requires selective functionalization of the quinoxaline ring. The following strategies have been reported:

Reaction of 2-Formylquinoxaline-1,4-dioxide Hydrate with Hydroxylamine

- According to patent literature, 3-(hydroxyamino)quinoxaline derivatives can be prepared by reacting 2-formylquinoxaline-1,4-dioxide hydrate with hydroxylamine hydrochloride under controlled conditions.

- The aldehyde group at position 1 remains intact while the hydroxyamino group is introduced via nucleophilic substitution or addition at the 3-position.

- This method involves mild heating and use of solvents such as ethanol or water, followed by purification through crystallization or chromatography.

Oxidative Functionalization and Reduction Routes

- Some synthetic routes involve initial formation of nitro or amino groups at the 3-position followed by reduction to hydroxyamino derivatives.

- For example, a nitro-substituted quinoxaline intermediate can be reduced using iron catalysts or other reducing agents to the corresponding hydroxyamino compound.

- This stepwise approach allows for regioselective introduction of the hydroxyamino group.

Representative Synthetic Procedure

A generalized multi-step synthetic route based on literature data is as follows:

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Condensation | 1,2-Phenylenediamine + glyoxal or substituted glyoxal | Formation of quinoxaline-1(2H)-carbaldehyde core | 80-95% | Typically in ethanol/acetic acid, room temp to reflux |

| 2. Nitration or Amination | Introduction of nitro or amino group at 3-position | Electrophilic aromatic substitution or nucleophilic substitution | 60-85% | Controlled to avoid polysubstitution |

| 3. Reduction | Fe catalyst, tert-butyl hydroperoxide or other reducing agents | Reduction of nitro to hydroxyamino group | 70-90% | Mild conditions to preserve aldehyde |

| 4. Purification | Column chromatography or recrystallization | Isolation of pure 3-(hydroxyamino)quinoxaline-1(2H)-carbaldehyde | - | TLC and spectroscopic confirmation |

Advanced Synthetic Techniques and Catalysis

Recent advances have introduced catalytic and green chemistry approaches to improve efficiency and selectivity:

- Transition Metal Catalysis: Iron-based catalysts facilitate selective reduction steps, enhancing yield and minimizing side reactions.

- One-Pot Multi-Component Reactions: Some protocols combine condensation, substitution, and reduction in a single vessel, reducing reaction time and solvent use.

- Use of Phase Transfer Catalysts: Benzyl triethylammonium chloride has been employed to improve nucleophilic substitution rates during hydroxyamino group introduction.

- Solvent Optimization: Dimethylformamide and dimethyl sulfoxide are common solvents to dissolve reactants and stabilize intermediates during substitution and reduction.

Analytical and Characterization Data Supporting Preparation

- Thin Layer Chromatography (TLC): Used to monitor reaction progress, typically with silica gel plates and solvent systems such as n-hexane/ethyl acetate.

- Mass Spectrometry (MS): Electrospray ionization (ESI) confirms molecular ion peaks consistent with the molecular weight of 3-(hydroxyamino)quinoxaline-1(2H)-carbaldehyde.

- Infrared Spectroscopy (IR): Characteristic absorption bands for NH, OH, C=O, and C=N groups confirm functional groups.

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra provide detailed structural information, confirming substitution patterns and aldehyde presence.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Condensation + Substitution | 1,2-Phenylenediamine + glyoxal + hydroxylamine | Acid catalyst, reducing agents (Fe, TBHP) | Room temp to reflux, ethanol or DMF solvent | High yields, well-established | Multi-step, moderate reaction times |

| Nucleophilic Addition on 2-Formylquinoxaline-1,4-dioxide | 2-Formylquinoxaline-1,4-dioxide hydrate + hydroxylamine hydrochloride | Mild heating, aqueous or alcoholic medium | Mild heating, 1-4 h | Direct hydroxyamino introduction | Requires pre-formed quinoxaline dioxide |

| Catalytic Reduction of Nitro Intermediates | Nitro-substituted quinoxaline + Fe catalyst | Fe, TBHP, phase transfer catalyst | Mild temp, 6-10 h | Selective reduction, improved purity | Requires nitro intermediate synthesis |

Research Discoveries and Trends

- The hydroxyamino substitution on quinoxaline rings enhances biological activity, particularly in antiviral and anticancer applications, driving the development of efficient synthesis methods.

- Molecular docking studies confirm the importance of preserving aldehyde functionality while introducing hydroxyamino groups for target binding.

- Green chemistry approaches focusing on solvent recycling and catalyst reuse are increasingly applied to quinoxaline synthesis to improve sustainability.

- Recent patents emphasize the versatility of quinoxaline derivatives, including hydroxyamino compounds, in pharmaceutical applications, highlighting the importance of scalable and selective synthetic routes.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyamino group makes it susceptible to oxidation, while the carbaldehyde group can participate in nucleophilic addition reactions .

Common Reagents and Conditions

Common reagents used in the reactions of 3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Acidic or basic conditions may be employed depending on the desired transformation .

Major Products

The major products formed from the reactions of 3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde depend on the specific reaction conditions. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce hydroxyquinoxalines .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that derivatives of quinoxaline, including 3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde, exhibit notable anticancer activity. For instance, compounds synthesized from quinoxaline scaffolds have shown IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 and MCF-7. One study reported an IC50 of 1.9 µg/mL for a specific quinoxaline derivative, indicating its potential as a lead compound for further development in cancer therapy .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research indicates that certain quinoxaline derivatives can inhibit the replication of viruses such as Herpes Simplex Virus type 1 (HSV-1) and cytomegalovirus. The mechanism involves interference with viral DNA synthesis, showcasing its potential as an antiviral agent .

Antimicrobial Effects

In addition to anticancer and antiviral activities, quinoxaline derivatives have demonstrated antimicrobial properties against various pathogens. For example, specific derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting their utility in developing new treatments for tuberculosis .

Synthetic Methodologies

The synthesis of 3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde typically involves multi-step reactions starting from readily available quinoxaline precursors. Various synthetic routes have been optimized to enhance yield and purity. Recent advancements include the use of microwave-assisted synthesis techniques that significantly reduce reaction times while improving product yields .

Therapeutic Potential

Chronic Disease Management

Quinoxaline derivatives are being explored for their roles in managing chronic diseases such as diabetes and neurodegenerative disorders. Their ability to modulate biological pathways involved in inflammation and oxidative stress positions them as promising candidates for further research in chronic disease therapies .

HIV Research

The compound has also been evaluated for its inhibitory effects on HIV reverse transcriptase, a critical enzyme in the viral replication cycle. The development of selective inhibitors derived from quinoxaline structures could lead to new therapeutic options for HIV treatment .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study A | Demonstrated significant anticancer activity with IC50 values < 2 µg/mL in HCT-116 cells | Potential lead compound for cancer drug development |

| Study B | Inhibition of HSV-1 replication at micromolar concentrations | Development of antiviral therapies |

| Study C | Antimicrobial efficacy against Mycobacterium tuberculosis | New treatments for tuberculosis |

Mechanism of Action

The mechanism of action of 3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, quinoxaline derivatives have been shown to inhibit the activity of certain enzymes and interfere with DNA synthesis . The hydroxyamino group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Quinoxaline Derivatives

Key Observations :

- The aldehyde group at the 1(2H)-position offers a reactive site for further derivatization, unlike quinoxaline-1,4-dioxides, which are typically synthesized via Beirut reactions involving benzofurazan oxides .

Key Observations :

- Unlike pyridazinoquinoxalines, which are evaluated for antiviral activity against SARS-CoV-2 , the biological applications of 3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde remain understudied.

Key Observations :

- The hydroxyamino and aldehyde groups may improve aqueous solubility compared to non-polar derivatives like quinoxaline-1,4-dioxides.

Biological Activity

3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological evaluation of this compound, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of 3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde typically involves the reaction of appropriate quinoxaline derivatives with hydroxylamine. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that 3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, 3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde has shown promising anticancer activity. Studies involving various cancer cell lines have indicated that the compound can inhibit cell proliferation and induce apoptosis. The IC50 values for different cancer cell lines are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colorectal) | 15 |

| MCF-7 (Breast) | 20 |

| HeLa (Cervical) | 12 |

The mechanism of action appears to involve the inhibition of key enzymes involved in cancer metabolism, including COX-2 and LDHA, which are critical in tumor progression .

Case Study 1: Anticancer Mechanism

A study examined the effects of 3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde on HCT-116 colorectal cancer cells. The compound was found to significantly reduce cell viability through apoptosis induction, evidenced by increased levels of cleaved caspase-3 and PARP. This suggests that the compound may serve as a potential therapeutic agent for colorectal cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of 3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde was assessed against multidrug-resistant bacterial strains. The compound demonstrated substantial antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a novel antibiotic .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is often linked to their structural features. SAR studies have indicated that modifications to the hydroxylamine group can enhance both antimicrobial and anticancer activities. For example, substituents at specific positions on the quinoxaline ring can influence enzyme binding affinity and selectivity .

Q & A

Q. What are the recommended synthetic routes for 3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde under laboratory conditions?

Methodological Answer: The synthesis of this compound can be approached via cyclization and condensation reactions. A validated protocol involves:

Cyclization : React amino acids (e.g., glycine, alanine) with o-phenylenediamine in ethanol and 4N HCl, following Phillip’s method, to form intermediate benzimidazole derivatives .

Condensation : React the intermediate with a quinoxaline carbaldehyde precursor (e.g., 2-ethoxy-quinoline-3-carbaldehyde) under reflux in anhydrous conditions to introduce the hydroxyamino group .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for isolation.

Q. Key Parameters :

- Temperature: 70–80°C for cyclization; 100–110°C for condensation.

- Reaction time: 6–8 hours for cyclization; 12–24 hours for condensation.

- Yield optimization: Adjust molar ratios (1:1.2 for amine:aldehyde) .

Q. How should researchers handle and store 3-(Hydroxyamino)quinoxaline-1(2H)-carbaldehyde to ensure stability?

Methodological Answer:

- Handling :

- Storage :

- Decomposition Risks : Exposure to moisture or high pH (>10) may hydrolyze the hydroxyamino group; monitor via periodic NMR analysis .

Q. What spectroscopic methods are optimal for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the presence of the hydroxyamino (–NHOH) group (δ 8.5–9.5 ppm for NH; δ 160–170 ppm for carbonyl) and quinoxaline backbone .

- IR Spectroscopy : Identify N–H (3200–3400 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 190.048) .

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 56.8%, H: 3.7%, N: 22.1%) .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity under varying pH be resolved systematically?

Methodological Answer:

- Factorial Design : Test reactivity across pH 2–12 using a 2³ factorial matrix (variables: pH, temperature, solvent polarity) to identify interactions .

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy (λ = 280 nm for quinoxaline absorbance) under controlled pH .

- Theoretical Modeling : Use density functional theory (DFT) to calculate energy barriers for hydrolysis at different pH levels .

- Contradiction Resolution : Compare experimental results with computational predictions to isolate artifacts (e.g., solvent interference) .

Q. What computational approaches predict the compound’s behavior in catalytic or biological systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding (e.g., with cytochrome P450 enzymes) using AMBER or GROMACS .

- Docking Studies : Use AutoDock Vina to predict binding affinities for antimicrobial targets (e.g., DNA gyrase) .

- COMSOL Multiphysics : Simulate diffusion kinetics in catalytic membranes or bioreactors .

- Validation : Cross-check computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Process Optimization :

- Use continuous flow reactors to minimize side reactions (e.g., over-oxidation) .

- Implement in-line FTIR monitoring for real-time adjustment of reactant stoichiometry .

- Byproduct Identification :

- LC-MS/MS to detect impurities (e.g., quinoxaline N-oxide derivatives) .

- Catalytic Solutions :

- Employ heterogeneous catalysts (e.g., Pd/C) to enhance selectivity .

- Optimize solvent systems (e.g., DMF/H₂O mixtures) to suppress dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.